molecular formula C11H13BrO4 B1397456 4-Bromo-3-(3-methoxypropoxy)benzoic acid CAS No. 1044563-86-1

4-Bromo-3-(3-methoxypropoxy)benzoic acid

Cat. No.: B1397456
CAS No.: 1044563-86-1
M. Wt: 289.12 g/mol
InChI Key: VZOFJBNFIGRJTJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(3-methoxypropoxy)benzoic acid is a brominated benzoic acid derivative featuring a methoxypropoxy substituent at the 3-position. This compound belongs to a class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties. The methoxypropoxy group introduces flexibility and hydrophobicity, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name

4-bromo-3-(3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(11(13)14)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOFJBNFIGRJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3-methoxypropoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-hydroxybenzoic acid.

    Etherification: The hydroxyl group at the 3-position is etherified with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the 3-(3-methoxypropoxy) group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-methoxypropoxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides or thiocyanates.

    Esterification: Various esters depending on the alcohol used.

    Reduction: The corresponding alcohol.

Scientific Research Applications

4-Bromo-3-(3-methoxypropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(3-methoxypropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the methoxypropoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects
  • 4-Bromo-3-(methoxymethoxy)benzoic acid (C9H9BrO4):

    • HOMO-LUMO Gap : 4.46 eV (calculated via DFT), indicating moderate electronic stability .
    • Reactivity Descriptors : Ionization energy, electrophilicity, and condensed Fukui functions suggest reactive sites at the carboxylic acid group and bromine atom .
    • Solvent Effects : Solvation (via PCM model) alters reactivity descriptors, enhancing polarity in polar solvents .
  • 3-Bromo-4-methoxybenzoic acid (C8H6BrO3):

    • Crystal Structure : The methoxy group is coplanar with the benzene ring, while the acetic acid substituent is perpendicular. Substituent angles indicate electron-withdrawing (Br) and electron-donating (methoxy) effects .
    • Hydrogen Bonding : Forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs, influencing crystallinity .
  • 3-Bromo-5-methoxy-4-propoxy-benzoic acid (C11H13BrO4): Molecular Weight: 289.12 g/mol.
  • 4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid (C9H10BrNO4S): Electronic Effects: The sulfonyl group is strongly electron-withdrawing, increasing acidity and altering reaction pathways compared to alkoxy substituents .
Data Table: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HOMO-LUMO Gap (eV) Notable Properties
4-Bromo-3-(3-methoxypropoxy)BA* C11H13BrO5 305.13 (calculated) 3-methoxypropoxy, 4-Br N/A High hydrophobicity, flexible chain
4-Bromo-3-(methoxymethoxy)BA C9H9BrO4 261.07 3-methoxymethoxy, 4-Br 4.46 Solvent-dependent reactivity
3-Bromo-4-methoxybenzoic acid C8H6BrO3 230.04 3-Br, 4-methoxy N/A Strong H-bonding, crystallinity
3-Bromo-5-methoxy-4-propoxy-BA C11H13BrO4 289.12 3-Br, 4-propoxy, 5-methoxy N/A High XLogP3 (3)
4-Bromo-3-(trifluoromethyl)BA C8H4BrF3O2 257.02 3-CF3, 4-Br N/A Strong electron-withdrawing effects

*BA = Benzoic Acid; *Calculated properties for the target compound inferred from analogs.

Physicochemical and Functional Comparisons

Extraction Efficiency
  • Benzoic acid derivatives with hydrophobic substituents (e.g., methoxypropoxy, propoxy) exhibit higher distribution coefficients (m) in emulsion liquid membranes, leading to faster extraction rates compared to polar analogs like acetic acid .
  • Example: Benzoic acid and phenol achieve >98% extraction in <5 minutes due to membrane-phase solubility, while acetic acid requires longer contact times .

Biological Activity

4-Bromo-3-(3-methoxypropoxy)benzoic acid is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, cellular effects, and various applications of this compound in scientific research, particularly focusing on its interactions with enzymes and metabolic pathways.

The molecular formula of this compound is C12H15BrO4C_{12}H_{15}BrO_4. The compound features a bromine substituent and a methoxypropoxy group, which are critical for its biological activity.

This compound plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing metabolic processes within cells. The nature of these interactions can include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and cellular functions.
  • Protein Binding : It can bind to proteins, modulating their activity and affecting cellular signaling pathways.

Table 1: Biochemical Interactions

Interaction TypeDescription
Enzyme InhibitionInhibits specific enzymes affecting metabolism
Protein BindingModulates activity of proteins involved in signaling
Cellular SignalingAlters gene expression and metabolic processes

Cellular Effects

The effects of this compound on different cell types are profound. Research indicates that it can influence cell function by:

  • Modulating key signaling molecules.
  • Altering gene expression patterns.
  • Affecting cellular metabolism.

For instance, studies have shown that the compound can significantly alter the activity of various signaling pathways, leading to changes in cellular responses such as proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound acts as an inhibitor for certain metabolic enzymes, which may lead to therapeutic applications in diseases characterized by dysregulated metabolism.
  • Cellular Metabolism : Investigations into its effects on cellular metabolism revealed that the compound can disrupt normal metabolic processes, potentially leading to cell death in certain cancer cell lines.
  • Pharmacological Potential : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.

Case Study Example

A notable case study involved the application of this compound in a model of inflammatory disease. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent.

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